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Compound of Interest

Compound Name: 4-Bromo-2,2-dimethyloxane
CAS No.: 1339437-32-9
Cat. No.: B1528746
Get Quote
. J

Executive Summary

4-Bromo-2,2-dimethylhexane is a secondary alkyl halide building block characterized by a high
degree of steric bulk due to the gamma-positioned tert-butyl group. In drug discovery, this
molecule is deployed during Lead Optimization to modulate lipophilicity (

) and metabolic stability. The bulky 2,2-dimethyl substituted tail acts as a "metabolic shield,"
protecting the alkyl chain from cytochrome P450-mediated oxidation while filling hydrophobic
pockets in target receptors (e.g., GPCRs, Nuclear Receptors).

Key Physicochemical Profile
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Property Value /| Description

Molecular Formula

Molecular Weight 193.13 g/mol

Secondary Alkyl Bromide with
Structure Type
-Quaternary Carbon

High (Taft
Steric Parameter equivalent > -2.0 due to

-branching)

] o Introduction of lipophilic, metabolically stable
Primary Application ] )
side chains

Electrophile (prone to

Reactivity Class elimination; requires specialized coupling

protocols)

Medicinal Chemistry Rationale

The incorporation of the 2,2-dimethylhexyl group serves three specific pharmacological
objectives:

o Metabolic Blocking: Linear alkyl chains are susceptible to

and

oxidation. The quaternary carbon at the C2 position (relative to the hexane chain start)
blocks

-oxidation pathways and sterically hinders CYP450 approach to the distal methyl groups.

» Conformational Restriction: The bulky tert-butyl group restricts the rotational freedom of the
alkyl chain, potentially locking the ligand into a bioactive conformation that reduces the
entropic penalty of binding.
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» Hydrophobic Packing: Used to probe deep hydrophobic pockets in enzymes (e.g., Kinases,
Proteases) where linear chains fail to achieve maximum Van der Waals contact.

Mechanism of Action (Visualized)

Figure 1: Mechanistic comparison of linear vs. branched alkyl chains in metabolic stability. The
2,2-dimethyl motif prevents enzymatic access.

Experimental Protocols

Due to the secondary nature of the bromide and the adjacent steric bulk, standard

conditions often fail, leading to elimination (alkene formation). The following protocols utilize
Nickel-Catalyzed Cross-Coupling, which is the industry standard for hindering secondary alkyl
halides.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling
(Aryl-Alkyl Coupling)

Objective: Couple 4-Bromo-2,2-dimethylhexane with an Aryl Bromide (Drug Scaffold).
Mechanism: Radical-mediated oxidative addition via Ni(l)/Ni(lll) cycle.

Reagents
e Electrophile 1: Aryl Bromide (1.0 equiv)

» Electrophile 2: 4-Bromo-2,2-dimethylhexane (1.5 equiv)
o Catalyst:
(10 mol%)
e Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
e Reductant: Manganese powder (
) (3.0 equiv)

» Solvent: DMA (N,N-Dimethylacetamide) (anhydrous)
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Step-by-Step Procedure

Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with
(20 mol%), dtbbpy (15 mol%), and
powder (3.0 equiv).

Solvent Addition: Add anhydrous DMA (0.2 M concentration relative to aryl halide). Stir for 10
minutes to pre-complex the catalyst (solution turns deep green/black).

Substrate Addition: Add the Aryl Bromide (1.0 equiv) and 4-Bromo-2,2-dimethylhexane (1.5
equiv) directly to the mixture.

Activator: Optionally add TMSCI (10 mol%) or Nal (0.5 equiv) to accelerate the reaction if the
alkyl bromide is sluggish.

Reaction: Seal the vial and stir vigorously at 60°C for 16 hours.

Workup: Dilute with EtOAc, quench with 1M HCI (to dissolve Mn salts), and wash with brine.
Dry over

[1]

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Substitution via Zincate
(Negishi-like)

Objective: Formation of the organozinc reagent for coupling with acid chlorides or aryl halides.

Zinc Activation: Treat Zn dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) in THF at 65°C
for 5 min.

Insertion: Add 4-Bromo-2,2-dimethylhexane (1.0 equiv) dropwise in THF. Stir at 40°C for 4
hours. Note: lodine (5 mol%) may be required to initiate insertion due to steric bulk.

Titration: Aliquot and titrate with iodine to determine concentration of the resulting alkyl-zinc
reagent.
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e Coupling: Use standard Negishi conditions (

) to couple this reagent with the desired electrophile.

Synthetic Workflow Diagram
The following diagram illustrates the decision tree for selecting the correct coupling strategy

based on the drug scaffold type.

Figure 2: Synthetic decision tree. Reductive coupling is preferred over SN2 to avoid elimination
side-products.

Safety & Handling

o Hazards: Alkyl bromides are potential alkylating agents and should be treated as potential
carcinogens. 4-Bromo-2,2-dimethylhexane is flammable and may cause skin/eye irritation.

o Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis or discoloration.

» Disposal: All halogenated waste must be segregated and incinerated according to high-
temperature protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1528746/docs#application-note-4-bromo-2-2-
dimethylhexane-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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Contact our Ph.D. Support Team for a compatibility check
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